

In-Depth Technical Guide: CAS 42288-08-4

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	3-Methyl-3-(4-methylphenyl)butanoic acid
Cat. No.:	B181741

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

The compound identified by CAS number 42288-08-4 is chemically known as **3-Methyl-3-(4-methylphenyl)butanoic acid**. It serves as a versatile intermediate in various fields of chemical synthesis, from pharmaceuticals to materials science.

Chemical Properties

A summary of the key chemical properties for **3-Methyl-3-(4-methylphenyl)butanoic acid** is presented in the table below for quick reference.

Property	Value	Source
CAS Number	42288-08-4	[1] [2]
Molecular Formula	C ₁₂ H ₁₆ O ₂	[1] [2]
Molecular Weight	192.25 g/mol	[1]
Synonyms	Benzenepropanoic acid, β ,4-dimethyl- β -methyl-	[2]
Boiling Point	306.5°C at 760 mmHg	
Melting Point	75°C	
Density	1.047 g/cm ³	

Synthetic Applications

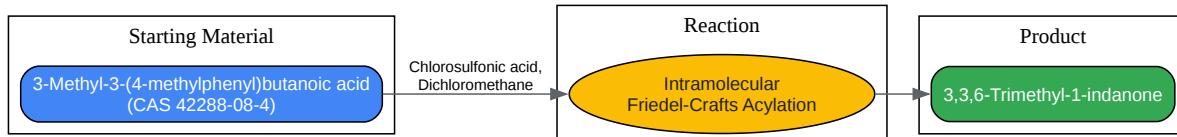
3-Methyl-3-(4-methylphenyl)butanoic acid is a valuable precursor in organic synthesis. Its primary application lies in the synthesis of indanone derivatives, a class of compounds with a broad spectrum of biological activities.[\[3\]](#)

Synthesis of 3,3,6-Trimethyl-1-indanone

A key application of **3-Methyl-3-(4-methylphenyl)butanoic acid** is in the synthesis of 3,3,6-Trimethyl-1-indanone.[\[4\]](#) This transformation is typically achieved through an intramolecular Friedel-Crafts acylation reaction.

The following protocol is a representative procedure for the cyclization of 3-arylpropanoic acids to form 1-indanones, based on established methodologies.

Materials:


- **3-Methyl-3-(4-methylphenyl)butanoic acid**
- Chlorosulfonic acid[\[4\]](#) or Sulfuric acid[\[5\]](#)
- Dichloromethane (anhydrous)[\[4\]](#)

- Ice
- Hexane
- Sodium bicarbonate solution
- Magnesium sulfate (anhydrous)

Procedure:

- In a round-bottom flask under an inert atmosphere, dissolve **3-Methyl-3-(4-methylphenyl)butanoic acid** in anhydrous dichloromethane.[\[4\]](#)
- Cool the solution in an ice bath.
- Slowly add chlorosulfonic acid (or concentrated sulfuric acid) to the stirred solution over a period of time, maintaining the temperature at or below 20°C.[\[4\]](#)
- After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours.[\[4\]](#)
- Carefully pour the reaction mixture onto crushed ice to quench the reaction.[\[5\]](#)
- Extract the aqueous mixture with hexane.[\[5\]](#)
- Wash the organic layer with a saturated sodium bicarbonate solution, followed by water.[\[5\]](#)
- Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.[\[5\]](#)
- The crude product can be further purified by vacuum distillation or column chromatography to yield 3,3,6-Trimethyl-1-indanone.[\[5\]](#)

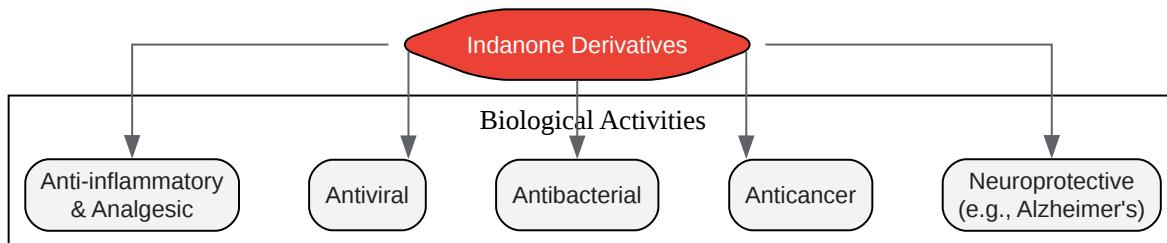
The reaction has been reported to achieve a yield of up to 86%.[\[4\]](#)

[Click to download full resolution via product page](#)

Caption: Synthesis of 3,3,6-Trimethyl-1-indanone from CAS 42288-08-4.

Biological Significance of Derivatives

While **3-Methyl-3-(4-methylphenyl)butanoic acid** is primarily a synthetic intermediate, its derivatives, particularly those with an indanone core, are of significant interest to researchers in drug discovery due to their diverse pharmacological activities.


Overview of Indanone Bioactivity

Indanone derivatives have been shown to possess a wide range of biological activities, making them a "privileged structure" in medicinal chemistry.^{[6][7]} These activities include:

- Anti-inflammatory and Analgesic: Certain indanone structures have demonstrated potent anti-inflammatory and pain-relieving properties.^[3]
- Antiviral and Antibacterial: Various derivatives have been identified with activity against viral and bacterial pathogens.^[3]
- Anticancer: The indanone scaffold is present in several compounds investigated for their potential as anticancer agents.^[3]
- Neurodegenerative Diseases: Notably, the drug Donepezil, used in the treatment of Alzheimer's disease, contains an indanone moiety, highlighting its importance in targeting central nervous system disorders.^{[6][7]}

The synthesis of novel indanone derivatives from precursors like **3-Methyl-3-(4-methylphenyl)butanoic acid** is therefore a key strategy in the development of new therapeutic

agents.

[Click to download full resolution via product page](#)

Caption: Biological activities of indanone derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. Page loading... [guidechem.com]
- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,3,6-Trimethyl-1-indanone synthesis - chemicalbook [chemicalbook.com]
- 5. EP1340741A1 - Indane derivatives and their use in perfumery - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: CAS 42288-08-4]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b181741#cas-42288-08-4-basic-information\]](https://www.benchchem.com/product/b181741#cas-42288-08-4-basic-information)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com